molecular formula C10H9F3O3 B7871249 1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone

1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone

Cat. No.: B7871249
M. Wt: 234.17 g/mol
InChI Key: JPUPBTDNNDMNAO-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of two methoxy groups attached to a phenyl ring and a trifluoromethyl group attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2,5-dimethoxybenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the replacement of methoxy groups with other functional groups.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic properties and applications in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-Dimethoxyphenyl)-2-nitroethanone
  • 1-(2,5-Dimethoxyphenyl)-2-chloroethanone
  • 1-(2,5-Dimethoxyphenyl)-2-bromoethanone

Uniqueness

1-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications. The trifluoromethyl group also influences the compound’s interactions with biological targets, potentially leading to unique biological activities.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-6-3-4-8(16-2)7(5-6)9(14)10(11,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUPBTDNNDMNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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